molecular formula C9H9F2NO2 B1348891 2,5-Difluoro-l-phenylalanine CAS No. 31105-92-7

2,5-Difluoro-l-phenylalanine

Cat. No. B1348891
CAS RN: 31105-92-7
M. Wt: 201.17 g/mol
InChI Key: YHYQITHAFYELNW-QMMMGPOBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,5-Difluoro-l-phenylalanine is a modified form of l-phenylalanine, an essential amino acid that is not synthesized in the human body and must be obtained through dietary sources . It is a phenylalanine derivative, a non-proteinogenic alpha-amino acid, and a member of monofluorobenzenes .


Synthesis Analysis

The synthesis of fluorinated phenylalanines, including this compound, has been a hot topic in drug research over the last few decades . The synthetic methods introduce fluorine into the phenyl, the β-carbon, or the α-carbon of ᴅ-or ʟ-phenylalanines .


Molecular Structure Analysis

The molecular formula of this compound is C9H9F2NO2, and its molecular weight is 201.17 . The InChI code is 1S/C9H9F2NO2/c10-6-1-2-7(11)5(3-6)4-8(12)9(13)14/h1-3,8H,4,12H2,(H,13,14) .


Chemical Reactions Analysis

The chemistry of peptides containing fluorinated phenylalanines represents a hot topic in drug research over the last few decades . The replacement of hydrogen by fluorine has been used in the development to improve the biophysical and chemical properties of bioactives .


Physical And Chemical Properties Analysis

The physical form of this compound is solid . It is stored at ambient temperature .

Scientific Research Applications

1. Phenylalanine Biosynthesis and Metabolic Engineering

The study of L-Phenylalanine (L-Phe) is significant due to its various applications in food and medicinal fields. Ding et al. (2016) developed an in vitro system for direct investigation of phenylalanine biosynthesis in E. coli. They identified key enzymes in the shikimate (SHIK) pathway that affect the production of phenylalanine, providing a method to improve the yield of phenylalanine in metabolic engineering processes (Ding et al., 2016).

2. Enzyme Inhibition Studies

2,5-Dihydro-L-phenylalanine has been identified as a potent inhibitor of enzymes like tryptophan 5-monooxygenase, indoleamine 2,3-dioxygenase, and tryptophan 2,3-dioxygenase. Watanabe et al. (1978) discovered its inhibitory properties, providing insights into its potential use in biochemical studies and drug design (Watanabe et al., 1978).

3. Amino Acid-Nucleotide Interactions

The interactions of L-Phenylalanine with nucleotides have been studied using 2H NMR, which has implications for understanding nucleic acid-protein interactions. Khaled et al. (1982) demonstrated this interaction by observing changes in line width of aromatic deuteron signals of phenylalanine when bound to nucleotides (Khaled et al., 1982).

4. Structural Biology and Protein Interactions

Qianzhu et al. (2020) discussed the use of para-pentafluorosulfanyl phenylalanine (SF5Phe), an unnatural amino acid, for site-specific incorporation into proteins. This has applications in structural biology and protein research, demonstrating the utility of modified phenylalanine derivatives in biochemistry (Qianzhu et al., 2020).

5. Biotechnological Applications

MacDonald and D'Cunha (2007) highlighted the significance of phenylalanine ammonia lyase (PAL) in clinical, industrial, and biotechnological applications. PAL catalyzes the conversion of L-phenylalanine to trans-cinnamic acid, which is crucial in the production of aspartame and the treatment of phenylketonuria (MacDonald & D'Cunha, 2007).

Mechanism of Action

The supposed antidepressant effects of L-phenylalanine may be due to its role as a precursor in the synthesis of the neurotransmitters norepinephrine and dopamine . Elevated brain norepinephrine and dopamine levels are thought to be associated with antidepressant effects .

Future Directions

Fluorinated phenylalanines have had considerable industrial and pharmaceutical applications and they have been expanded also to play an important role as potential enzyme inhibitors as well as therapeutic agents . They are also used in topography imaging of tumor ecosystems using PET . Incorporation of fluorinated aromatic amino acids into proteins increases their catabolic stability especially in therapeutic proteins and peptide-based vaccines .

properties

IUPAC Name

(2S)-2-amino-3-(2,5-difluorophenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9F2NO2/c10-6-1-2-7(11)5(3-6)4-8(12)9(13)14/h1-3,8H,4,12H2,(H,13,14)/t8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHYQITHAFYELNW-QMMMGPOBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)CC(C(=O)O)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1F)C[C@@H](C(=O)O)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9F2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30351991
Record name 2,5-difluoro-l-phenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30351991
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

31105-92-7
Record name 2,5-difluoro-l-phenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30351991
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (S)-2-Amino-3-(2,5-difluoro-phenyl)-propionic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.